molecular formula C12H13ClF2N2 B13578815 4-(3,5-Difluorophenyl)piperidine-4-carbonitrilehydrochloride

4-(3,5-Difluorophenyl)piperidine-4-carbonitrilehydrochloride

Katalognummer: B13578815
Molekulargewicht: 258.69 g/mol
InChI-Schlüssel: KOKVAJDLZBMWQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,5-Difluorophenyl)piperidine-4-carbonitrilehydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a piperidine ring substituted with a 3,5-difluorophenyl group and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)piperidine-4-carbonitrilehydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-Difluorophenyl)piperidine-4-carbonitrilehydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

4-(3,5-Difluorophenyl)piperidine-4-carbonitrilehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound may be used in the production of pharmaceuticals or other chemical products.

Wirkmechanismus

The mechanism of action of 4-(3,5-Difluorophenyl)piperidine-4-carbonitrilehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(3,5-Difluorophenyl)piperidine-4-carbonitrile: Lacks the hydrochloride group but has a similar structure.

    4-(3,5-Difluorophenyl)piperidine-4-carboxamide: Contains a carboxamide group instead of a carbonitrile group.

    4-(3,5-Difluorophenyl)piperidine-4-methanol: Features a methanol group in place of the carbonitrile group.

Uniqueness

4-(3,5-Difluorophenyl)piperidine-4-carbonitrilehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Eigenschaften

Molekularformel

C12H13ClF2N2

Molekulargewicht

258.69 g/mol

IUPAC-Name

4-(3,5-difluorophenyl)piperidine-4-carbonitrile;hydrochloride

InChI

InChI=1S/C12H12F2N2.ClH/c13-10-5-9(6-11(14)7-10)12(8-15)1-3-16-4-2-12;/h5-7,16H,1-4H2;1H

InChI-Schlüssel

KOKVAJDLZBMWQB-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(C#N)C2=CC(=CC(=C2)F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.